molecular formula C4H8N2O B1281494 1-Aminopyrrolidin-2-one CAS No. 6837-14-5

1-Aminopyrrolidin-2-one

Cat. No. B1281494
CAS RN: 6837-14-5
M. Wt: 100.12 g/mol
InChI Key: LSROBYZLBGODRN-UHFFFAOYSA-N
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Description

1-Aminopyrrolidin-2-one, also known as pyrrolidin-2-one, is a chemical compound with the molecular formula C4H8N2O . It has a molecular weight of 100.12 and is typically in the form of a powder .


Synthesis Analysis

New derivatives of pyrrolidine-2-one have been synthesized through lactamization of γ –butyrolactone (GBL) by hydrazine hydrate (80%), ethylene diamine, and ethanol amine . This process affords compounds such as 1-aminopyrrolidin-2-one, 1-(2-aminoethyl)pyrrolidine-2-one, and 1-(2-hydroxyethyl)pyrrolidine-2-one .


Molecular Structure Analysis

The molecular structure of 1-Aminopyrrolidin-2-one is represented by the InChI code 1S/C4H8N2O/c5-6-3-1-2-4(6)7/h1-3,5H2 . The structure is characterized by a five-membered pyrrolidine ring, which is a type of nitrogen heterocycle .


Chemical Reactions Analysis

The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . The selectivity of the synthesis of pyrrolidin-2-ones and 3-iodopyrroles can be tuned by using a specific oxidant and additive .


Physical And Chemical Properties Analysis

1-Aminopyrrolidin-2-one has a melting point of 51-55 degrees Celsius . It is typically stored at room temperature .

Scientific Research Applications

Antioxidant Activity

1-Aminopyrrolidin-2-one: and its derivatives have been studied for their potential as antioxidants. These compounds can scavenge free radicals, which are harmful byproducts of cellular metabolism that can cause oxidative stress and damage to cells. The antioxidant properties of these compounds make them valuable in research aimed at understanding and mitigating oxidative stress-related diseases .

Antiarrhythmic Potential

Research has indicated that derivatives of 1-Aminopyrrolidin-2-one may possess antiarrhythmic activity. This is particularly significant in the development of new treatments for arrhythmias, which are irregular heartbeats that can lead to serious health complications. The compounds’ affinity for α1-adrenergic receptors suggests they could help restore normal sinus rhythm .

Neurodegenerative Disease Treatment

Compounds containing the γ-lactam moiety, such as 1-Aminopyrrolidin-2-one , have shown promise in the treatment of neurodegenerative diseases. This application is based on the compounds’ pharmacological activities, which may include neuroprotective effects or the ability to modulate neurotransmitter systems involved in these diseases .

Antimicrobial Properties

The antimicrobial properties of 1-Aminopyrrolidin-2-one derivatives are of great interest in scientific research. These compounds have been explored for their antibacterial and antifungal activities, which could lead to the development of new classes of antimicrobial agents .

Anticancer Research

1-Aminopyrrolidin-2-one: derivatives are also being investigated for their anticancer properties. Their ability to interfere with cancer cell proliferation and survival makes them potential candidates for the development of novel anticancer drugs .

Chemical and Pharmaceutical Intermediates

Due to its versatile chemical structure, 1-Aminopyrrolidin-2-one is used in the synthesis of a wide range of chemical and pharmaceutical intermediates. This application is crucial for the development of new drugs and materials with improved properties .

Mechanism of Action

While the specific mechanism of action for 1-Aminopyrrolidin-2-one is not mentioned in the search results, it’s worth noting that the pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Safety and Hazards

1-Aminopyrrolidin-2-one has several hazard statements including H302, H312, H315, H319, H332, and H335 . These indicate that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The pyrrolidine ring, which is a key feature of 1-Aminopyrrolidin-2-one, is of great interest in drug discovery . This is due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional coverage due to the non-planarity of the ring . This suggests that 1-Aminopyrrolidin-2-one and its derivatives could play a significant role in the development of new drugs in the future .

properties

IUPAC Name

1-aminopyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O/c5-6-3-1-2-4(6)7/h1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSROBYZLBGODRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70500340
Record name 1-Aminopyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70500340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Aminopyrrolidin-2-one

CAS RN

6837-14-5
Record name 1-Aminopyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70500340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-aminopyrrolidin-2-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 1-aminopyrrolidin-2-one synthesized, and what are its key structural characteristics?

A1: 1-aminopyrrolidin-2-one is synthesized through the lactamization of γ-butyrolactone (GBL) with hydrazine hydrate (NH₂NH₂ (80%)). [] This reaction forms the pyrrolidinone ring structure with an amine group attached to the nitrogen atom.

  • Spectroscopic Data: The research mentions the use of FT-IR and ¹H-NMR to confirm the structure of 1-aminopyrrolidin-2-one and its derivatives. [] These techniques provide information about the functional groups and proton environments within the molecule.

Q2: What is the biological significance of 1-aminopyrrolidin-2-one and its derivatives?

A2: The research highlights the potential of 1-aminopyrrolidin-2-one as a scaffold for developing new compounds with biological activity. Derivatives of this compound were synthesized and evaluated for their antibacterial activity against Staphylococcus aureus and Escherichia coli. [] The study found that some of these derivatives demonstrated promising antibacterial activity against one or both bacterial strains. This finding suggests that modifications to the 1-aminopyrrolidin-2-one structure can influence its biological activity and potentially lead to the development of new antibacterial agents.

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